molecular formula C18H18BrN5S B11825262 C18H18BrN5S

C18H18BrN5S

Cat. No.: B11825262
M. Wt: 416.3 g/mol
InChI Key: NBWRJAOOMGASJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4,5-dimethylthiazol-2-yl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-3-ium bromide, commonly known as MTT, is a yellow tetrazole. It is widely used in cell biology and biochemistry for assessing cell metabolic activity. The compound is reduced to an insoluble purple formazan product by mitochondrial enzymes in living cells, which can be quantified by spectrophotometry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-dimethylthiazol-2-yl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-3-ium bromide involves the reaction of 4,5-dimethylthiazol-2-amine with benzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with sodium azide to form the tetrazole ring. The final step involves the bromination of the tetrazole to yield the desired compound .

Industrial Production Methods

Industrial production of MTT typically follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and reagent concentrations to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4,5-dimethylthiazol-2-yl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-3-ium bromide primarily undergoes reduction reactions. The compound is reduced by mitochondrial enzymes in living cells to form a purple formazan product .

Common Reagents and Conditions

The reduction of MTT to formazan typically occurs in the presence of NAD(P)H-dependent cellular oxidoreductase enzymes. The reaction is carried out under physiological conditions, usually at 37°C and in the presence of cell culture media .

Major Products

The major product of the reduction reaction is the purple formazan, which is insoluble in water and can be solubilized using solvents like dimethyl sulfoxide (DMSO) for quantification .

Scientific Research Applications

Mechanism of Action

The mechanism of action of MTT involves its reduction by mitochondrial enzymes to form a purple formazan product. This reduction is facilitated by NAD(P)H-dependent cellular oxidoreductase enzymes, which reflect the number of viable cells present. The formazan product accumulates within the cells and can be quantified by measuring its absorbance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MTT is unique in its widespread use and reliability for cell viability assays. Its reduction to an insoluble formazan product allows for easy quantification of cell metabolic activity, making it a gold standard in cytotoxicity and proliferation studies .

Properties

Molecular Formula

C18H18BrN5S

Molecular Weight

416.3 g/mol

IUPAC Name

2-(2,5-diphenyl-1,3-dihydrotetrazol-3-ium-3-yl)-4,5-dimethyl-1,3-thiazole;bromide

InChI

InChI=1S/C18H17N5S.BrH/c1-13-14(2)24-18(19-13)23-21-17(15-9-5-3-6-10-15)20-22(23)16-11-7-4-8-12-16;/h3-12H,1-2H3,(H,20,21);1H

InChI Key

NBWRJAOOMGASJP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)[NH+]2N=C(NN2C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-]

Origin of Product

United States

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